(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol is a chiral compound that plays a significant role in various scientific fields, particularly in organic chemistry and pharmacology. It features an amino group, a methoxyphenyl group, and a hydroxyl group attached to a propane backbone. The specific stereochemistry of the compound, denoted as (1R,2S), is crucial as it influences both its chemical behavior and biological activity. This compound is often utilized as a building block in the synthesis of more complex organic molecules and is studied for its potential biological activity, including enzyme inhibition and receptor binding .
This compound can be classified under the category of amino alcohols, which are compounds containing both amino and hydroxyl functional groups. It is derived from various synthetic routes involving substituted benzaldehydes and other organic precursors. The compound's molecular formula is , with a molecular weight of 181.23 g/mol .
The synthesis of (1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol typically involves several key steps:
In industrial settings, optimized reaction conditions are employed to enhance yield and purity. This includes controlling factors such as temperature, pressure, and using catalysts to facilitate reactions. Purification methods such as crystallization or chromatography are also critical for isolating the desired product .
The molecular structure of (1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol can be described by its chemical formula . Below are some important structural data:
Property | Data |
---|---|
Molecular Weight | 181.23 g/mol |
IUPAC Name | (1R,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol |
InChI | InChI=1S/C10H15NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10-/m0/s1 |
InChI Key | ATTZVVCPJSZCJA-XVKPBYJWSA-N |
Isomeric SMILES | CC@@HO |
Canonical SMILES | CC(C(C1=CC(=CC=C1)OC)N)O |
The stereochemistry indicated by (1R,2S) suggests that the compound possesses specific spatial arrangements that are essential for its biological interactions .
(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and halogens or nucleophiles for substitution reactions .
The mechanism of action for (1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol primarily involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors. The presence of the methoxy group enhances binding affinity due to hydrophobic interactions. These interactions modulate the activity of target proteins, which can lead to various biological effects such as enzyme inhibition or receptor modulation .
The physical properties of (1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
Chemical properties include its ability to undergo oxidation and reduction reactions while participating in nucleophilic substitutions due to its functional groups .
(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol has diverse applications across various scientific fields:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5